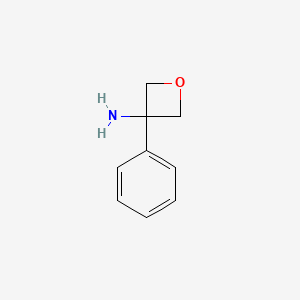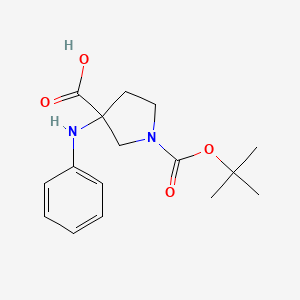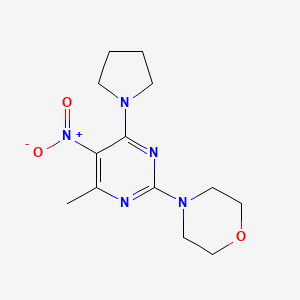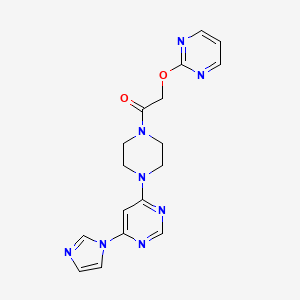![molecular formula C16H15NO4 B2622842 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid CAS No. 839689-11-1](/img/structure/B2622842.png)
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid, also known as PAMBA, is an organic compound with a chemical formula of C16H15NO4. It is a derivative of aminomethylbenzoic acid, which is an antifibrinolytic . It is also an antihemorrhagic agent used for the treatment of internal hemorrhage .
Molecular Structure Analysis
The molecular structure of 4-{[(Phenoxyacetyl)amino]methyl}benzoic acid consists of a benzoic acid core with a phenoxyacetylaminomethyl group attached to the benzene ring . The molecular weight of the compound is 285.299.Aplicaciones Científicas De Investigación
Analgesic Properties
Recent studies have highlighted the analgesic activity of certain N-phenylacetamide sulphonamides, including 4-(Aminomethyl)benzoic acid. It exhibited comparable or superior analgesic effects to paracetamol. Further research could explore its mechanism of action and potential clinical applications.
Substrate for Folic Acid Synthesis
In biochemistry, 4-(Aminomethyl)benzoic acid (PABA) plays a crucial role as a substrate for folic acid synthesis in bacterial species, yeasts, and plants. Understanding its involvement in this pathway is essential for drug development and agricultural applications .
Propiedades
IUPAC Name |
4-[[(2-phenoxyacetyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(11-21-14-4-2-1-3-5-14)17-10-12-6-8-13(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHLGSVRPQDEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Phenoxyacetyl)amino]methyl}benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2622760.png)
![2-((5-chloro-1-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-methylacetamide](/img/structure/B2622761.png)
![2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane](/img/structure/B2622764.png)
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]acetamide](/img/structure/B2622766.png)







![Methyl 2-chloro-5-{[2-(thiophen-2-yl)pyrrolidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2622779.png)
